molecular formula C20H24N2O5S B11121507 isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11121507
M. Wt: 404.5 g/mol
InChI Key: RDGYCALCPGBODJ-UHFFFAOYSA-N
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Description

Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethoxyphenyl group and isopropyl ester make it distinct from other thiazolopyrimidine derivatives .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

propan-2-yl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-10(2)27-19(24)16-11(3)21-20-22(18(23)12(4)28-20)17(16)13-7-8-14(25-5)15(9-13)26-6/h7-10,12,17H,1-6H3

InChI Key

RDGYCALCPGBODJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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